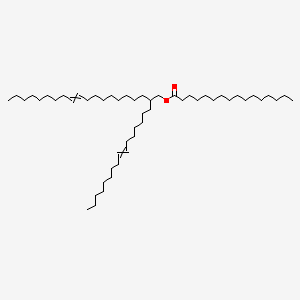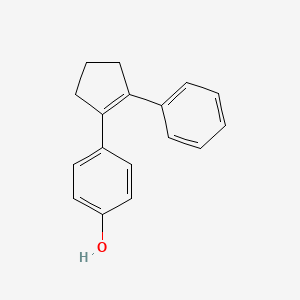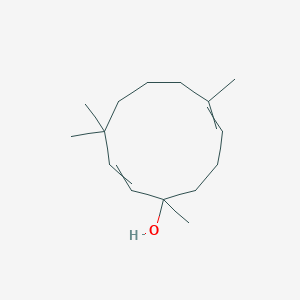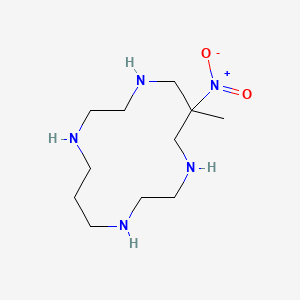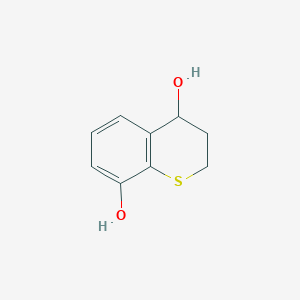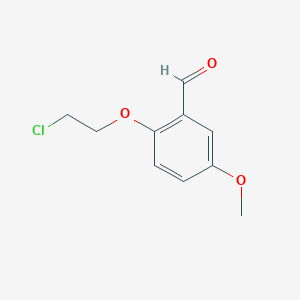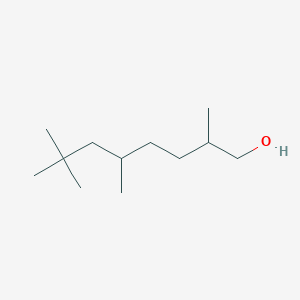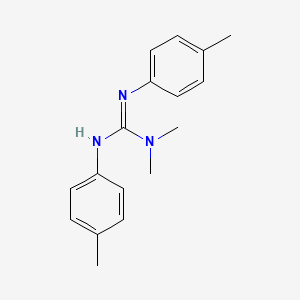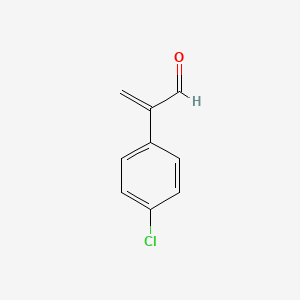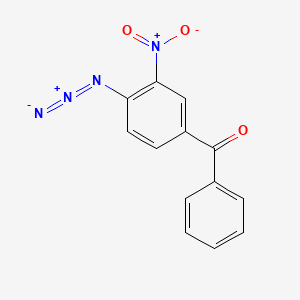
(4-Azido-3-nitrophenyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Azido-3-nitrophenyl)(phenyl)methanone is an organic compound that features both azido and nitro functional groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Azido-3-nitrophenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the nitration of (phenyl)methanone to introduce the nitro group, followed by azidation to introduce the azido group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving automated systems to handle the hazardous azido and nitro groups.
化学反应分析
Types of Reactions
(4-Azido-3-nitrophenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The azido group can participate in substitution reactions, often forming new bonds with other molecules.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylmethanone derivatives.
科学研究应用
(4-Azido-3-nitrophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Azido-3-nitrophenyl)(phenyl)methanone involves its ability to form reactive intermediates such as nitrenes upon photolysis or thermolysis. These intermediates can then interact with various molecular targets, leading to the formation of covalent bonds with biomolecules or other substrates. This property makes it useful in bioconjugation and surface modification applications.
相似化合物的比较
Similar Compounds
- (4-Fluoro-3-nitrophenyl)azide
- (4-Chloro-3-nitrophenyl)(phenyl)methanone
- (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone
Uniqueness
(4-Azido-3-nitrophenyl)(phenyl)methanone is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and versatility in chemical synthesis and applications. Its ability to form reactive intermediates like nitrenes sets it apart from other similar compounds, making it particularly valuable in bioconjugation and materials science.
属性
CAS 编号 |
112253-16-4 |
|---|---|
分子式 |
C13H8N4O3 |
分子量 |
268.23 g/mol |
IUPAC 名称 |
(4-azido-3-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8N4O3/c14-16-15-11-7-6-10(8-12(11)17(19)20)13(18)9-4-2-1-3-5-9/h1-8H |
InChI 键 |
ZCFMBBXOJCEBLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)
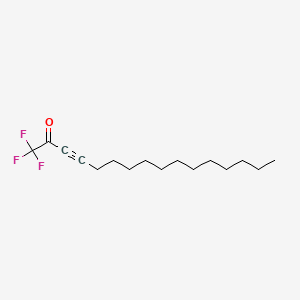
![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)
